molecular formula C7H8N2O2 B11925476 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide CAS No. 61272-29-5

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide

Cat. No.: B11925476
CAS No.: 61272-29-5
M. Wt: 152.15 g/mol
InChI Key: GMTAYCGJMNLNMF-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide is an organic compound with the molecular formula C7H8N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide can be synthesized through the reaction of pyridine-2-carboxylic acid with methylamine. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the amide bond .

Industrial Production Methods: In industrial settings, the compound is produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and controlled environments to maintain the desired temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to various biological effects. For example, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . This inhibition can result in increased DNA damage and cell death, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide can be compared with other similar compounds, such as:

    1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.

    1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound has an oxo group at a different position, leading to different chemical properties.

    Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: This ester derivative has different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-methyl-6-oxopyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-5(7(8)11)3-2-4-6(9)10/h2-4H,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTAYCGJMNLNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484495
Record name 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61272-29-5
Record name 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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